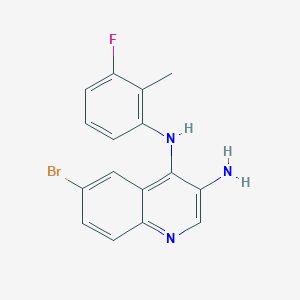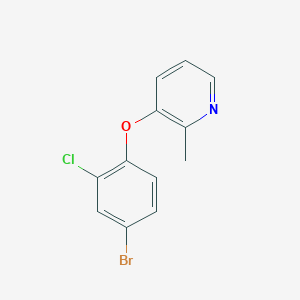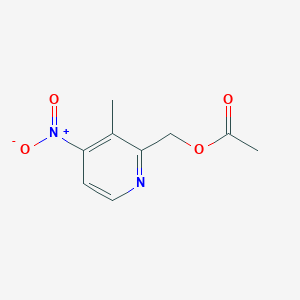
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring substituted with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Reduction: this compound.
Substitution: 5-(2-Haloethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the dioxane ring provides a hydrophobic environment that can stabilize the compound in different settings.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: This compound has a similar hydroxyethyl group but differs in the ring structure, containing a thiazole ring instead of a dioxane ring.
Hydroxyethyl acrylate: This compound also contains a hydroxyethyl group but is used primarily in polymer chemistry due to its acrylate functionality.
Uniqueness
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where stability and specific interactions are required.
Propiedades
Número CAS |
127205-14-5 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(10,3-4-9)6-12-7/h9-10H,3-6H2,1-2H3 |
Clave InChI |
WSYASTJBWWUIEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(CCO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)











